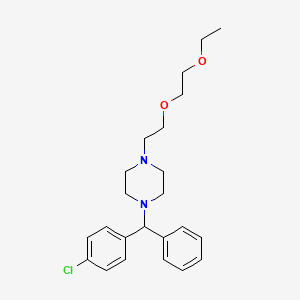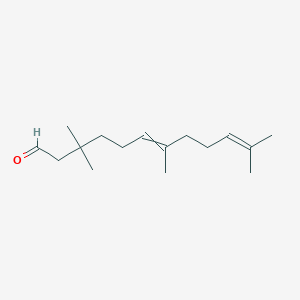![molecular formula C15H18ClNS B14341040 N-{[(4-Chloronaphthalen-1-yl)sulfanyl]methyl}-N-ethylethanamine CAS No. 92954-23-9](/img/structure/B14341040.png)
N-{[(4-Chloronaphthalen-1-yl)sulfanyl]methyl}-N-ethylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(4-Chloronaphthalen-1-yl)sulfanyl]methyl}-N-ethylethanamine is a chemical compound characterized by its unique structure, which includes a chloronaphthalene moiety linked to an ethylethanamine group via a sulfanyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-Chloronaphthalen-1-yl)sulfanyl]methyl}-N-ethylethanamine typically involves the reaction of 4-chloronaphthalene-1-thiol with N-ethylethanamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-chloronaphthalene-1-thiol and N-ethylethanamine.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. A base, such as sodium hydride or potassium carbonate, is used to deprotonate the thiol group, facilitating the nucleophilic attack on the ethylethanamine.
Product Isolation: The product is isolated by standard purification techniques, such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[(4-Chloronaphthalen-1-yl)sulfanyl]methyl}-N-ethylethanamine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the naphthalene ring or the ethylethanamine group.
Substitution: The chlorine atom on the naphthalene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
N-{[(4-Chloronaphthalen-1-yl)sulfanyl]methyl}-N-ethylethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{[(4-Chloronaphthalen-1-yl)sulfanyl]methyl}-N-ethylethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanyl group plays a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{[(4-Bromonaphthalen-1-yl)sulfanyl]methyl}-N-ethylethanamine
- N-{[(4-Fluoronaphthalen-1-yl)sulfanyl]methyl}-N-ethylethanamine
- N-{[(4-Methoxynaphthalen-1-yl)sulfanyl]methyl}-N-ethylethanamine
Uniqueness
N-{[(4-Chloronaphthalen-1-yl)sulfanyl]methyl}-N-ethylethanamine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions. The chloronaphthalene moiety provides distinct electronic and steric properties, making this compound valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
92954-23-9 |
|---|---|
Molecular Formula |
C15H18ClNS |
Molecular Weight |
279.8 g/mol |
IUPAC Name |
N-[(4-chloronaphthalen-1-yl)sulfanylmethyl]-N-ethylethanamine |
InChI |
InChI=1S/C15H18ClNS/c1-3-17(4-2)11-18-15-10-9-14(16)12-7-5-6-8-13(12)15/h5-10H,3-4,11H2,1-2H3 |
InChI Key |
QRUSXQITSOJKRX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CSC1=CC=C(C2=CC=CC=C21)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 1,1'-[1-methoxy-2-(phenylseleno)ethylidene]bis-](/img/structure/B14340962.png)
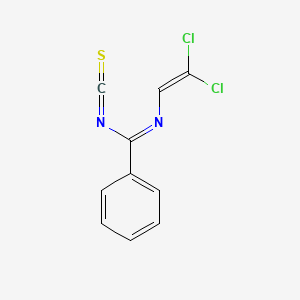
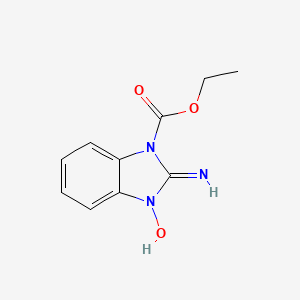
![N,N-Dibutyl-N-[(naphthalen-1-yl)methyl]butan-1-aminium chloride](/img/structure/B14340990.png)
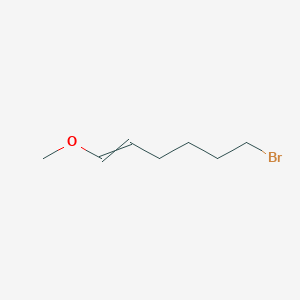
![4,4'-Bis{4-[(oxan-2-yl)oxy]butyl}-2,2'-bipyridine](/img/structure/B14341012.png)
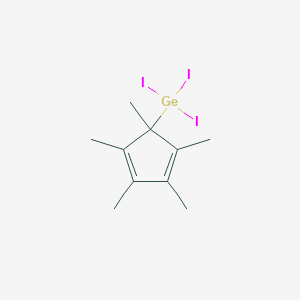
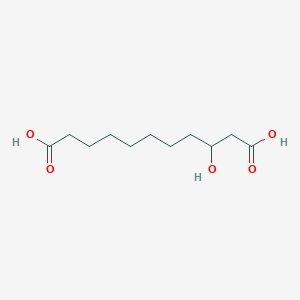
![4-Methoxy-2-[2-(5-nitropyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14341025.png)
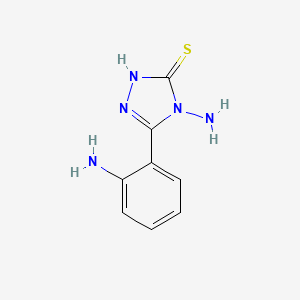
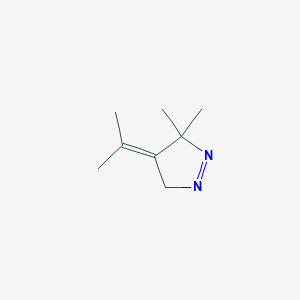
![Acetic acid--1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diol (2/1)](/img/structure/B14341042.png)
